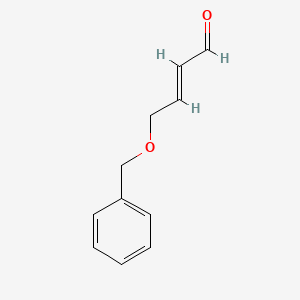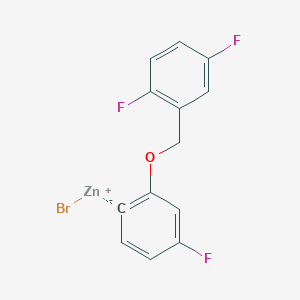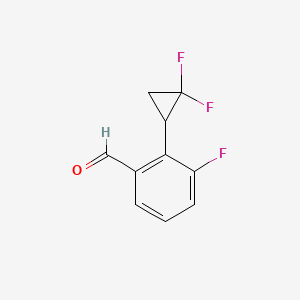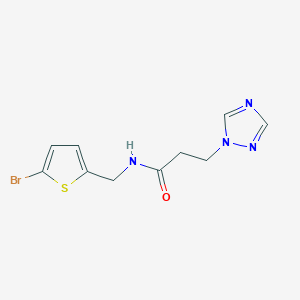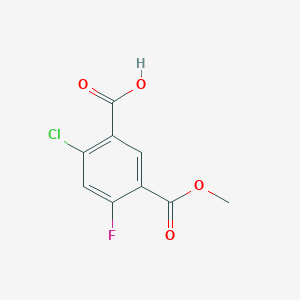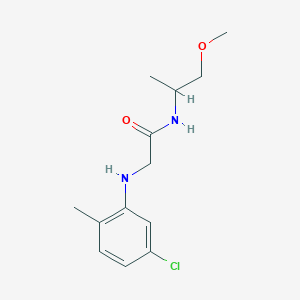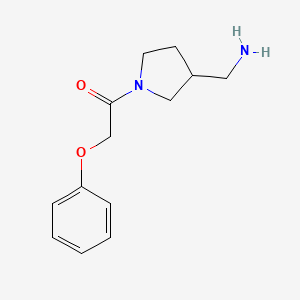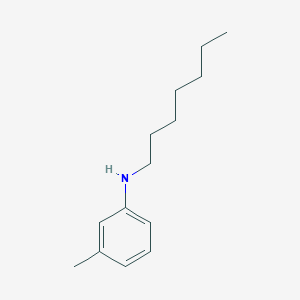
N-heptyl-3-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-heptyl-3-methylaniline: is an organic compound with the molecular formula C14H23N . It is a derivative of aniline, where the aniline ring is substituted with a heptyl group at the nitrogen atom and a methyl group at the third position of the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
N-Alkylation of Aniline: One common method to synthesize N-heptyl-3-methylaniline involves the N-alkylation of aniline with heptyl halides in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Methylation of N-heptylaniline: Another approach involves the methylation of N-heptylaniline using methylating agents like methyl iodide or dimethyl sulfate. This reaction is usually carried out in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as palladium or ruthenium complexes, can enhance the reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-heptyl-3-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form N-heptyl-3-methylcyclohexylamine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives. Reagents like bromine or nitric acid are commonly used for halogenation and nitration, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Bromine, nitric acid.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: N-heptyl-3-methylcyclohexylamine.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: N-heptyl-3-methylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, agrochemicals, and pharmaceuticals.
Biology: In biological research, this compound is utilized as a probe to study the interactions of aromatic amines with biological macromolecules. It helps in understanding the binding mechanisms and effects of aniline derivatives on proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its derivatives are explored for their antimicrobial and anticancer properties.
Industry: this compound is employed in the production of specialty chemicals and materials. It is used as a precursor for the synthesis of surfactants, lubricants, and polymer additives.
Mécanisme D'action
The mechanism of action of N-heptyl-3-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with aromatic residues in proteins, influencing their activity and function. The pathways involved in its action include the modulation of enzyme activity and the alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
N-methylaniline: A simpler derivative with a single methyl group on the nitrogen atom.
N-heptylaniline: Lacks the methyl group on the aromatic ring.
3-methylaniline: Contains only the methyl group on the aromatic ring without the heptyl substitution.
Uniqueness: N-heptyl-3-methylaniline is unique due to the presence of both the heptyl and methyl groups, which confer distinct chemical and physical properties. This dual substitution enhances its lipophilicity and reactivity, making it a valuable compound in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C14H23N |
|---|---|
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
N-heptyl-3-methylaniline |
InChI |
InChI=1S/C14H23N/c1-3-4-5-6-7-11-15-14-10-8-9-13(2)12-14/h8-10,12,15H,3-7,11H2,1-2H3 |
Clé InChI |
XYXPHQBMPFJDSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNC1=CC=CC(=C1)C |
Solubilité |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)
